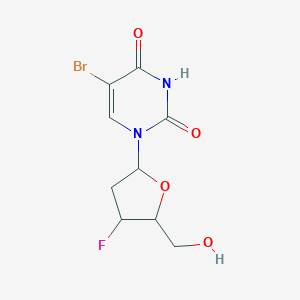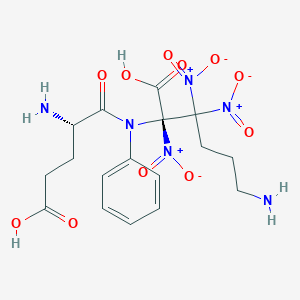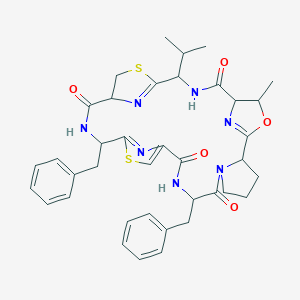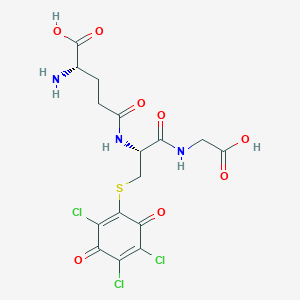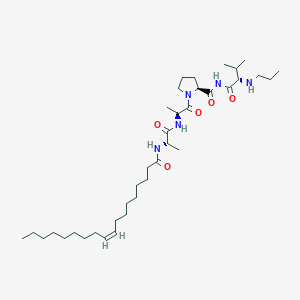
Oleoylalanyl-alanyl-prolyl-N-propylvalinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleoylalanyl-alanyl-prolyl-N-propylvalinamide (OP3V) is a peptide that has gained attention in the scientific community due to its potential therapeutic applications. It is a synthetic compound that is designed to mimic the actions of natural peptides in the body. In
Applications De Recherche Scientifique
Oleoylalanyl-alanyl-prolyl-N-propylvalinamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory and anti-nociceptive effects, making it a potential treatment for chronic pain and inflammatory disorders. Oleoylalanyl-alanyl-prolyl-N-propylvalinamide has also been studied for its potential use in cancer treatment, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, Oleoylalanyl-alanyl-prolyl-N-propylvalinamide has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of Oleoylalanyl-alanyl-prolyl-N-propylvalinamide is not fully understood. However, it is believed to act on various receptors in the body, including the mu-opioid receptor and the cannabinoid receptor. Oleoylalanyl-alanyl-prolyl-N-propylvalinamide has been shown to activate these receptors, leading to the release of endogenous opioids and cannabinoids, which can produce analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
Oleoylalanyl-alanyl-prolyl-N-propylvalinamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Oleoylalanyl-alanyl-prolyl-N-propylvalinamide has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, Oleoylalanyl-alanyl-prolyl-N-propylvalinamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Oleoylalanyl-alanyl-prolyl-N-propylvalinamide in lab experiments is that it is a synthetic compound, which allows for greater control over its properties and effects. Additionally, Oleoylalanyl-alanyl-prolyl-N-propylvalinamide has been shown to have low toxicity and few side effects, making it a relatively safe compound to use in lab experiments. However, one limitation of using Oleoylalanyl-alanyl-prolyl-N-propylvalinamide in lab experiments is that it can be difficult to synthesize and purify, which can make it a costly and time-consuming process.
Orientations Futures
There are many potential future directions for research on Oleoylalanyl-alanyl-prolyl-N-propylvalinamide. One area of interest is the development of more efficient and cost-effective synthesis methods for Oleoylalanyl-alanyl-prolyl-N-propylvalinamide. Additionally, further research is needed to fully understand the mechanism of action of Oleoylalanyl-alanyl-prolyl-N-propylvalinamide and its potential therapeutic applications in various fields of medicine. Finally, more research is needed to investigate the long-term effects of Oleoylalanyl-alanyl-prolyl-N-propylvalinamide use and its potential for drug interactions with other medications.
Méthodes De Synthèse
The synthesis of Oleoylalanyl-alanyl-prolyl-N-propylvalinamide involves the use of solid-phase peptide synthesis. This method involves the stepwise addition of amino acids onto a growing peptide chain. The final product is then cleaved from the resin and purified through various chromatography techniques. Oleoylalanyl-alanyl-prolyl-N-propylvalinamide has been synthesized in both solution and solid phases, with solid-phase synthesis being the more commonly used method.
Propriétés
Numéro CAS |
121258-39-7 |
|---|---|
Nom du produit |
Oleoylalanyl-alanyl-prolyl-N-propylvalinamide |
Formule moléculaire |
C37H67N5O5 |
Poids moléculaire |
662 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-3-methyl-2-(propylamino)butanoyl]-1-[(2S)-2-[[(2S)-2-[[(Z)-octadec-9-enoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C37H67N5O5/c1-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-32(43)39-29(5)34(44)40-30(6)37(47)42-27-23-24-31(42)35(45)41-36(46)33(28(3)4)38-26-8-2/h15-16,28-31,33,38H,7-14,17-27H2,1-6H3,(H,39,43)(H,40,44)(H,41,45,46)/b16-15-/t29-,30-,31-,33-/m0/s1 |
Clé InChI |
IAQMBFBKDAKXNQ-DRAQGEPQSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NC(=O)[C@H](C(C)C)NCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(=O)C(C(C)C)NCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(=O)C(C(C)C)NCCC |
Synonymes |
Ol-Ala-Ala-Pro-Val-NH-C3H7 oleoylalanyl-alanyl-prolyl-N-propylvalinamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



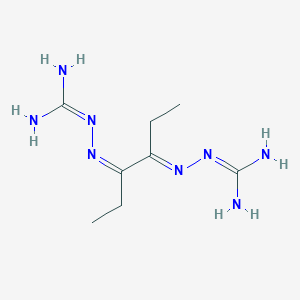



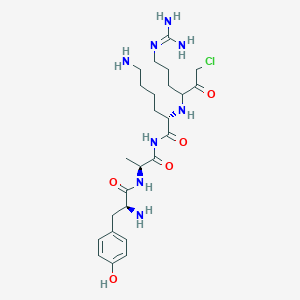

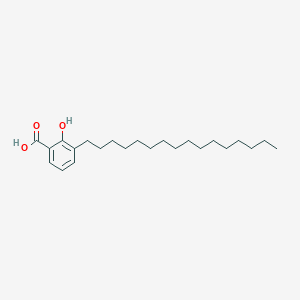

![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate](/img/structure/B219266.png)
